2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide
Description
2-(4-Fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide is a small-molecule acetamide derivative featuring a fluorophenyl group, a piperidine ring substituted with a thiophen-2-ylmethyl moiety, and an acetamide linker.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS/c20-17-5-3-15(4-6-17)12-19(23)21-13-16-7-9-22(10-8-16)14-18-2-1-11-24-18/h1-6,11,16H,7-10,12-14H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUGVZJNTFTJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group is introduced through a substitution reaction, often using thiophene and a suitable halogenated compound.
Formation of the Fluorophenyl Acetamide: The final step involves the coupling of the fluorophenyl group with the piperidine intermediate, followed by the formation of the acetamide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and thiophen-2-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide:
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Structure : Contains a 4-fluorophenyl group linked via an acetamide to a piperazine ring substituted with a 4-methylbenzenesulfonyl group.
- Key Differences : Replaces the thiophen-2-ylmethyl-piperidine moiety with a sulfonamide-piperazine group.
- Properties: Molecular weight = 433.5 g/mol; CAS No. 701926-99-0.
2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
- Structure : Features a fused imidazo-thiazole ring system attached to a pyridine and fluorophenyl-acetamide group.
- Key Differences : Incorporates a heterocyclic imidazo-thiazole core instead of the piperidine-thiophene system.
- Research Findings : This compound demonstrated moderate kinase inhibitory activity in preclinical studies, suggesting that heterocyclic appendages enhance target selectivity compared to simpler piperidine derivatives .
4-Fluoroisobutyrylfentanyl (4F-iBF)
- Structure : An opioid derivative with a 4-fluorophenyl group, piperidine, and isobutyramide linker.
- Key Differences : Replaces the thiophen-2-ylmethyl group with a phenethyl moiety and modifies the amide linker.
- Pharmacology : 4F-iBF exhibits potent µ-opioid receptor agonism (EC₅₀ = 2.3 nM), highlighting the role of fluorophenyl groups in enhancing receptor binding affinity. However, its piperidine substitution pattern differs significantly, leading to divergent metabolic stability and toxicity profiles .
2-Chloro-N-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-N-methylpropanamide
- Structure : Contains a chloroacetamide-piperidine core with a substituted pyridinylmethyl group.
- Key Differences : Uses a pyridine-based substituent instead of thiophene and includes a chloroacetamide linker.
- Applications : Such compounds are often explored as CNS-targeting agents due to their ability to cross the blood-brain barrier, though the chloro group may introduce metabolic liabilities compared to fluorophenyl derivatives .
Structural and Functional Analysis
Table 1: Comparative Data for Key Compounds
Key Observations:
Substituent Effects :
- Thiophen-2-ylmethyl groups (target compound) may enhance lipophilicity and CNS penetration compared to sulfonamide (compound 2.1) or pyridine (compound 2.4) substituents.
- Fluorophenyl groups improve metabolic stability and receptor binding across analogs .
Pharmacological Divergence :
- Piperidine derivatives with sulfonamide or heterocyclic appendages (e.g., compound 2.2) show broader enzyme or kinase inhibition, whereas opioid analogs (e.g., 4F-iBF) prioritize receptor affinity .
Synthetic Feasibility :
- Acetamide-linked piperidine derivatives are typically synthesized via reductive amination or nucleophilic substitution, with yields ranging from 45–70% for analogous compounds .
Biological Activity
2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-(4-fluorophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide. Its molecular formula is , with a molecular weight of approximately 348.46 g/mol. The structure comprises a fluorophenyl group, a piperidine moiety, and a thiophene ring, which contribute to its pharmacological properties.
The biological activity of 2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide is primarily attributed to its interaction with various molecular targets, including:
- Receptors : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzymes : The compound could inhibit or activate specific enzymes involved in metabolic processes.
The exact pathways remain under investigation, but preliminary studies suggest potential effects on neurotransmission and enzyme modulation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis. The mechanism involves the inhibition of protein synthesis and disruption of cell wall integrity.
| Bacterial Strain | MIC (μM) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of cell wall integrity |
Anti-inflammatory Activity
In vitro studies have demonstrated that 2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
Neuroprotective Effects
Preliminary data suggest that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative disorders. It appears to modulate pathways associated with oxidative stress and neuronal survival.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated the compound's effectiveness against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that it significantly reduced biofilm formation compared to standard antibiotics like ciprofloxacin, demonstrating its potential as an alternative treatment option .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
